molecular formula C19H20N2OSe B583704 cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one CAS No. 1346604-74-7

cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one

Cat. No.: B583704
CAS No.: 1346604-74-7
M. Wt: 371.353
InChI Key: ZFZRFORQCNSJSD-UHFFFAOYSA-N
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Description

cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one is a heterocyclic compound that has garnered significant interest due to its potential therapeutic and industrial applications. This compound belongs to the selenophene family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield selenides .

Scientific Research Applications

cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one exerts its effects is not fully understood. it is believed to interact with molecular targets and pathways involved in oxidative stress and cellular signaling. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-1,3,6,6a-tetrahydro-2H-furo[3,4-d]imidazole-2,4(3aH)-dione: This compound is structurally similar but lacks the selenium atom, which may affect its biological activity.

    1,3-Dibenzyl-1,3,3a,6a-tetrahydro-2H-furo[3,4-d]imidazole-2,4,6-trione: Another similar compound that also lacks the selenium atom.

Uniqueness

The presence of the selenium atom in cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one is a key feature that distinguishes it from similar compounds. Selenium is known for its unique biological activities, which may contribute to the compound’s potential therapeutic applications.

Properties

IUPAC Name

1,3-dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OSe/c22-19-20(11-15-7-3-1-4-8-15)17-13-23-14-18(17)21(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZRFORQCNSJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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